4-(5-bromo-2-fluoro-4-nitrophenyl)morpholine
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Overview
Description
4-(5-Bromo-2-fluoro-4-nitrophenyl)morpholine is an organic compound with the molecular formula C10H10BrFN2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a bromine, fluorine, and nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-2-fluoro-4-nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method is the reaction of 5-bromo-2-fluoro-4-nitroaniline with morpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-fluoro-4-nitrophenyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.
Scientific Research Applications
4-(5-Bromo-2-fluoro-4-nitrophenyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(5-bromo-2-fluoro-4-nitrophenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the bromine, fluorine, and nitro groups can influence the compound’s binding affinity and specificity. The morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(5-Fluoro-2-nitrophenyl)morpholine: Similar structure but lacks the bromine atom.
4-(4-Fluoro-2-nitrophenyl)morpholine: Similar structure with the fluorine atom in a different position.
4-(5-Bromo-2-fluoro-4-nitrophenyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
4-(5-Bromo-2-fluoro-4-nitrophenyl)morpholine is unique due to the combination of the bromine, fluorine, and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the morpholine ring also imparts specific physicochemical properties that can be advantageous in various applications.
Properties
IUPAC Name |
4-(5-bromo-2-fluoro-4-nitrophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O3/c11-7-5-10(13-1-3-17-4-2-13)8(12)6-9(7)14(15)16/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJIAFVOAUKSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2F)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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